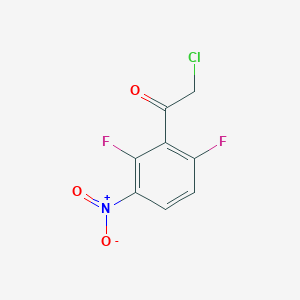
2',6'-Difluoro-3'-nitrophenacyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-1-(2,6-difluoro-3-nitrophenyl)ethan-1-one is an organic compound characterized by the presence of chloro, difluoro, and nitro functional groups attached to an ethanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(2,6-difluoro-3-nitrophenyl)ethan-1-one typically involves the reaction of 2,6-difluoro-3-nitrobenzene with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction mechanism involves the nucleophilic substitution of the nitrobenzene derivative with chloroacetyl chloride, leading to the formation of the ethanone compound.
Industrial Production Methods
On an industrial scale, the production of 2-chloro-1-(2,6-difluoro-3-nitrophenyl)ethan-1-one may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process.
化学反応の分析
Types of Reactions
2-chloro-1-(2,6-difluoro-3-nitrophenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2-chloro-1-(2,6-difluoro-3-aminophenyl)ethan-1-one.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as ammonia (NH3), sodium thiolate (NaSR), or sodium alkoxide (NaOR) can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amino derivatives.
Substitution: Various substituted ethanone derivatives.
科学的研究の応用
2-chloro-1-(2,6-difluoro-3-nitrophenyl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-chloro-1-(2,6-difluoro-3-nitrophenyl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The presence of the nitro group allows the compound to act as an electron acceptor, potentially inhibiting enzyme activity by forming covalent bonds with active site residues. The chloro and difluoro groups contribute to the compound’s overall reactivity and binding affinity.
類似化合物との比較
Similar Compounds
- 2-chloro-1-(2,6-difluoro-4-nitrophenyl)ethan-1-one
- 2-chloro-1-(2,5-difluoro-3-nitrophenyl)ethan-1-one
- 2-chloro-1-(2,6-dichloro-3-nitrophenyl)ethan-1-one
Uniqueness
2-chloro-1-(2,6-difluoro-3-nitrophenyl)ethan-1-one is unique due to the specific positioning of the chloro, difluoro, and nitro groups on the phenyl ring. This unique arrangement imparts distinct chemical properties and reactivity patterns, making it a valuable compound for various applications.
特性
分子式 |
C8H4ClF2NO3 |
|---|---|
分子量 |
235.57 g/mol |
IUPAC名 |
2-chloro-1-(2,6-difluoro-3-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H4ClF2NO3/c9-3-6(13)7-4(10)1-2-5(8(7)11)12(14)15/h1-2H,3H2 |
InChIキー |
KALRSCLVKUXRCF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])F)C(=O)CCl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1S)-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13607398.png)


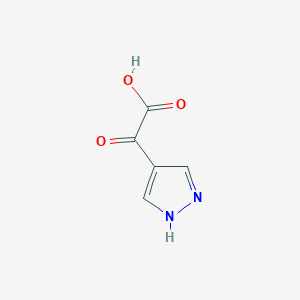
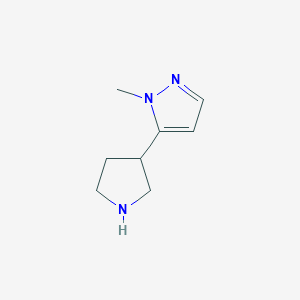
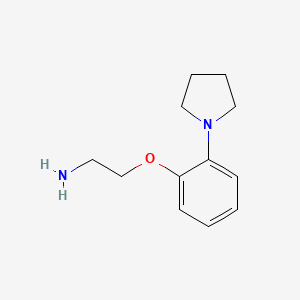
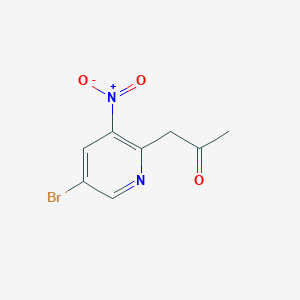

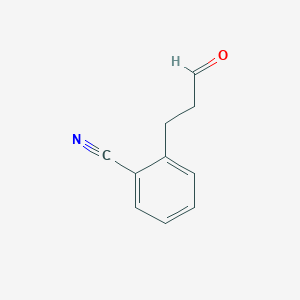
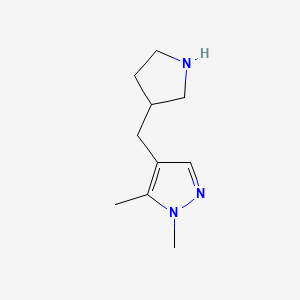
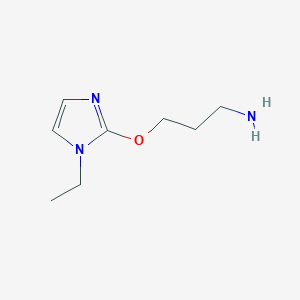
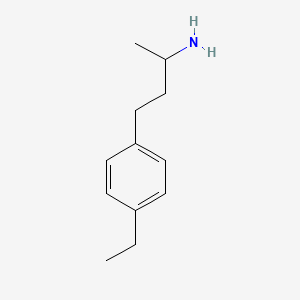
![2-[(1S)-1-amino-2-hydroxyethyl]-6-chlorophenol](/img/structure/B13607482.png)
